1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine
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Description
Synthesis Analysis
While specific synthesis methods for 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine are not available in the retrieved papers, substituted pyridines with diverse functional groups have been synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Scientific Research Applications
Synthesis and Structural Characterization
1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is a compound that may have relevance in the context of synthetic and structural chemistry. For instance, similar sulfonyl and pyrrolidine containing compounds have been utilized in the synthesis of metal complexes, demonstrating the importance of these functional groups in coordination chemistry. The structural characterization of such compounds and their metal complexes provides insights into their potential applications in materials science and catalysis. For example, Sousa et al. (2001) explored the structural characterization of metal complexes containing related sulfonylamido and pyrrolidine derivatives, highlighting their significance in the development of new materials with unique properties (Sousa et al., 2001).
Anticancer Applications
Compounds with pyrrolidine structures have been investigated for their anticancer activities. The synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents shows the therapeutic potential of such derivatives. Redda et al. (2011) synthesized analogs maintaining the N-(3-[(1-H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides, demonstrating potent cytotoxicity against various cancer cell lines (Redda et al., 2011).
Synthesis of Tetrahydropyridine Derivatives
The synthesis of tetrahydropyridine derivatives through reactions involving sulfur dioxide showcases the utility of sulfonyl and pyrrolidine containing compounds in the creation of novel chemical entities. An et al. (2017) described a method for generating sulfonated tetrahydropyridine derivatives via a radical reaction, indicating the versatility of these compounds in synthetic organic chemistry (An et al., 2017).
Optical and Electronic Materials
The synthesis and characterization of organo-soluble thioether-bridged polyphenylquinoxalines with ultra-high refractive indices and low birefringences by Li et al. (2010) illustrate the application of sulfonyl-containing compounds in the development of materials with exceptional optical properties. Such materials could have significant implications for the photonics and electronics industries (Li et al., 2010).
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-3-thiophen-2-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S2/c16-14-4-1-3-12(9-14)11-21(18,19)17-7-6-13(10-17)15-5-2-8-20-15/h1-5,8-9,13H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXJBFXJPQFQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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